8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

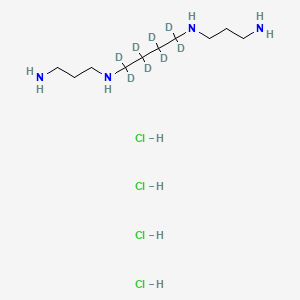

“8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1176414-86-0 . It has a molecular weight of 165.21 and its IUPAC name is the same as its common name .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in recent years . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .

Molecular Structure Analysis

The Inchi Code for “8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is 1S/C10H12FN/c1-7-10-8 (5-6-12-7)3-2-4-9 (10)11/h2-4,7,12H,5-6H2,1H3 . The Inchi Key is ONTFHMXIFNPJDF-UHFFFAOYSA-N .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Physical And Chemical Properties Analysis

“8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a liquid at room temperature . It has a molecular formula of C10H12FN .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Candidate Building Blocks

- The directed ortho-lithiation reaction facilitates the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a precursor for creating 1-substituted 8-amino-tetrahydroisoquinolines and novel tetrahydroisoquinoline derivatives. These compounds are considered promising for developing central nervous system (CNS) drug candidates, showcasing the chemical's utility in synthesizing potential therapeutic agents (Hargitai et al., 2018).

Fluorination Techniques

- A palladium-catalyzed C-H fluorination method using nucleophilic fluoride demonstrates the versatility of 8-methylquinoline derivatives in chemical reactions. This process highlights the potential of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline in developing fluorinated compounds, which are crucial in medicinal chemistry for enhancing drug properties (McMurtrey et al., 2012).

Pharmacological Potency and Selectivity

- The beta-fluorination of tetrahydroisoquinolines (THIQs) significantly impacts their pharmacological profile, particularly for phenylethanolamine N-methyltransferase (PNMT) inhibitors. Fluorination modifies the compound's pKa and steric properties, affecting their potency and selectivity, underscoring the critical role of structural modifications in the medicinal chemistry of THIQs (Grunewald et al., 2006).

Sensory Applications

- The development of fluorescent sensors based on 8-hydroxyquinoline derivatives for cation detection showcases another aspect of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline's utility. These sensors can distinguish between various cations, highlighting the compound's application in analytical chemistry and environmental monitoring (Palacios et al., 2007).

Corrosion Monitoring

- Incorporating 8-hydroxyquinoline into epoxy coatings as a ferric ion-sensitive indicator for corrosion detection signifies the compound's potential in materials science. This application leverages the fluorescence turn-on mechanism upon chelation with Fe2+/Fe3+ ions, providing a novel approach to early-stage corrosion detection (Roshan et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTFHMXIFNPJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)

![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)